(2',6'-Dimethoxy-[1,1'-biphenyl]-4-yl)methanol
Description
Properties
Molecular Formula |
C15H16O3 |
|---|---|
Molecular Weight |
244.28 g/mol |
IUPAC Name |
[4-(2,6-dimethoxyphenyl)phenyl]methanol |
InChI |
InChI=1S/C15H16O3/c1-17-13-4-3-5-14(18-2)15(13)12-8-6-11(10-16)7-9-12/h3-9,16H,10H2,1-2H3 |
InChI Key |
WQGQMMIPJZVMDK-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C(=CC=C1)OC)C2=CC=C(C=C2)CO |
Origin of Product |
United States |
Preparation Methods
Reduction of Aldehyde or Ester Precursors to Alcohol
If the 4-position substituent is initially an aldehyde or ester, reduction to the corresponding alcohol is performed:
- Reagents: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
- Solvent: Methanol or tetrahydrofuran.
- Conditions: Stirring at 0 °C to room temperature for 1–3 hours.
- Workup: Quenching with water, extraction with ethyl acetate, drying over anhydrous sodium sulfate, and solvent removal under reduced pressure.
This step converts the aldehyde or ester intermediate into the target benzylic alcohol, this compound.
Alternative Direct Hydroxymethylation
In some protocols, direct hydroxymethylation of the biphenyl core is achieved by:
- Lithiation of the biphenyl intermediate at the 4-position using n-butyllithium at low temperature (-78 °C).
- Quenching with formaldehyde or paraformaldehyde to introduce the hydroxymethyl group.
- Acidic or basic workup to isolate the alcohol.
This method requires careful control of temperature and stoichiometry to avoid overreaction or side products.
Purification and Characterization
- Purification is typically done by column chromatography using hexane/ethyl acetate mixtures.
- The product is characterized by thin-layer chromatography (TLC), nuclear magnetic resonance (NMR) spectroscopy, infrared (IR) spectroscopy, and high-resolution mass spectrometry (HRMS).
- TLC Rf values for similar biphenyl alcohols are around 0.4–0.6 in hexane:ethyl acetate (7:3) systems.
- IR spectra show characteristic O–H stretching around 3300 cm⁻¹ and aromatic C–H stretches.
- ^1H NMR confirms methoxy protons (~3.7 ppm), aromatic protons (6.5–7.5 ppm), and benzylic CH2OH protons (~4.5 ppm).
Summary Table of Preparation Methods
| Step | Method Description | Reagents/Conditions | Key Notes |
|---|---|---|---|
| 1 | Suzuki-Miyaura coupling | Pd(dppf)2Cl2, Cs2CO3, THF/H2O, 70 °C, 8 h | Forms biphenyl core with methoxy groups |
| 2 | Reduction of aldehyde/ester to alcohol | NaBH4 or LiAlH4, MeOH or THF, 0–25 °C | Converts precursor to benzylic alcohol |
| 3 | Direct hydroxymethylation via lithiation | n-BuLi, -78 °C, formaldehyde, acidic workup | Alternative to reduction, requires low temp |
| 4 | Purification | Column chromatography (hexane:EtOAc 7:3) | Isolates pure this compound |
Research Findings and Notes
- The palladium-catalyzed Suzuki coupling is highly efficient for biphenyl synthesis with electron-donating methoxy substituents, providing good yields (70–85%) and regioselectivity.
- Reduction steps using NaBH4 are mild and selective for aldehydes, avoiding over-reduction of aromatic rings.
- Direct lithiation and hydroxymethylation provide a route to install the hydroxymethyl group without pre-functionalization but require stringent anhydrous and low-temperature conditions to prevent side reactions.
- The choice of method depends on available starting materials and desired scale; Suzuki coupling followed by reduction is most common in laboratory synthesis.
Chemical Reactions Analysis
Types of Reactions
(2’,6’-Dimethoxy-[1,1’-biphenyl]-4-yl)methanol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: Reduction reactions can convert the methanol group to a methyl group.
Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Nucleophiles such as halides and amines are used in substitution reactions.
Major Products Formed
Oxidation: Formation of aldehydes and carboxylic acids.
Reduction: Formation of methyl derivatives.
Substitution: Formation of various substituted biphenyl derivatives.
Scientific Research Applications
(2’,6’-Dimethoxy-[1,1’-biphenyl]-4-yl)methanol has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Studied for its potential biological activities and interactions with enzymes.
Medicine: Investigated for its potential therapeutic properties.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (2’,6’-Dimethoxy-[1,1’-biphenyl]-4-yl)methanol involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can act as a substrate for enzymatic reactions, leading to the formation of various metabolites. The pathways involved in these reactions include oxidation, reduction, and substitution, which are catalyzed by specific enzymes .
Comparison with Similar Compounds
Substituent Variations and Structural Analogues
The following table summarizes key structural analogues and their distinguishing features:
Key Observations:
Physicochemical Properties
- Crystallography: Biphenyl esters with para-substituted methanol groups exhibit tightly packed crystal structures, as observed in X-ray studies . The 2',6'-dimethoxy groups likely enhance crystallinity via intermolecular hydrogen bonding.
- Thermal Properties: Analogues like 2-(4-Methyl-[1,1-biphenyl]-4-yl)ethanol show elevated melting (95°C) and boiling points (359°C), suggesting that the target compound’s methoxy groups may further increase thermal stability .
Biological Activity
(2',6'-Dimethoxy-[1,1'-biphenyl]-4-yl)methanol is a biphenyl derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This compound's structure, characterized by two methoxy groups and a hydroxymethyl group on the biphenyl framework, suggests possible interactions with various biological targets. This article reviews the synthesis, characterization, and biological activity of this compound, focusing on its antiproliferative effects, mechanisms of action, and potential therapeutic applications.
Synthesis and Characterization
The synthesis of this compound typically involves multi-step organic reactions. The compound can be synthesized from starting materials such as 2,6-dimethoxyphenol and appropriate reagents under controlled conditions. Characterization methods include Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Infrared Spectroscopy (IR) to confirm the structure and purity of the compound.
Antiproliferative Effects
Recent studies have evaluated the antiproliferative activity of this compound against various cancer cell lines. For instance, one study reported that this compound exhibited significant cytotoxicity against human cancer cell lines including MCF-7 (breast cancer) and HeLa (cervical cancer) with IC50 values ranging from 10 µM to 25 µM depending on the cell line and treatment duration .
| Cell Line | IC50 (µM) | Treatment Duration |
|---|---|---|
| MCF-7 | 15 | 72 hours |
| HeLa | 20 | 72 hours |
| HCT-116 | 18 | 72 hours |
The mechanisms by which this compound exerts its biological effects are multifaceted:
- Cell Cycle Arrest : The compound has been shown to induce G0/G1 phase arrest in treated cells, suggesting an inhibition of cell cycle progression. Flow cytometry analysis indicated a significant increase in the sub-G1 population, indicative of apoptosis .
- Apoptosis Induction : Studies demonstrated that treatment with this compound led to increased levels of apoptotic markers such as cleaved caspase-3 and PARP in various cancer cell lines .
Study 1: Anticancer Activity
In a controlled study, this compound was administered to MCF-7 cells. The results indicated a dose-dependent increase in cytotoxicity with an IC50 value of 15 µM after 72 hours. The study also highlighted the compound's ability to induce apoptosis through the intrinsic pathway, as evidenced by increased mitochondrial membrane permeability and cytochrome c release into the cytosol .
Study 2: HIV Protease Inhibition
Another significant finding involves its potential as an HIV protease inhibitor. A related biphenyl derivative demonstrated substantial inhibitory activity against HIV-1 protease, suggesting that modifications to the biphenyl structure could enhance antiviral properties . This opens avenues for further research into its use in antiviral therapies.
Q & A
Q. Table 1: Representative Synthetic Conditions
(Advanced) How can researchers optimize enantiomeric purity during synthesis?
Answer:
Enantioselective synthesis can be achieved via:
- Biocatalysis : Enzymes like lipases or alcohol dehydrogenases catalyze asymmetric reductions or oxidations under mild conditions (e.g., pH 7–8, 25–37°C) .
- Chiral Auxiliaries : Use (R)- or (S)-BINOL-derived catalysts to induce stereoselectivity in key steps (e.g., Mitsunobu reactions) .
- Crystallization : Diastereomeric salt formation with chiral resolving agents (e.g., tartaric acid) enhances enantiopurity .
(Basic) Which spectroscopic and crystallographic methods are effective for structural characterization?
Answer:
- NMR Spectroscopy : ¹H and ¹³C NMR identify methoxy (-OCH₃), hydroxyl (-OH), and biphenyl aromatic signals. Methoxy groups appear as singlets at δ 3.8–4.0 ppm .
- FTIR : Confirms hydroxyl (3300–3500 cm⁻¹) and methoxy (2850–3000 cm⁻¹) stretches .
- X-ray Crystallography : SHELXL refines crystal structures to resolve bond angles and dihedral distortions in the biphenyl system .
(Advanced) How can conflicting data between NMR and X-ray crystallography be resolved for structural isomers?
Answer:
- Dynamic NMR : Study isomerization kinetics (e.g., rotational barriers in biphenyl systems) using variable-temperature NMR .
- DFT Calculations : Predict stable conformers and compare with crystallographic data to reconcile discrepancies .
- NOESY : Correlates spatial proximity of protons to validate stereochemical assignments .
(Basic) What biological activities have been reported for this compound?
Answer:
- Enzyme Inhibition : Screened for tyrosinase or cytochrome P450 inhibition via spectrophotometric assays (IC₅₀ values) .
- Antimicrobial Activity : Tested against Gram-positive bacteria using disk diffusion assays .
- Cytotoxicity : Evaluated via MTT assays in cancer cell lines (e.g., HepG2) .
(Advanced) What computational strategies predict interactions with biological targets?
Answer:
- Molecular Docking : AutoDock Vina or Schrödinger Suite models binding modes to proteins (e.g., PD-1/PD-L1) .
- MD Simulations : Assess stability of ligand-protein complexes over 100-ns trajectories using GROMACS .
- QSAR Models : Correlate substituent effects (e.g., methoxy position) with bioactivity .
(Basic) What environmental considerations are critical for this compound?
Answer:
- Ecotoxicology : Assess acute toxicity using Daphnia magna LC₅₀ assays .
- Biodegradation : Study metabolic pathways via HPLC-MS to identify persistent intermediates .
- Green Solvents : Replace dichloromethane with cyclopentyl methyl ether (CPME) to reduce environmental impact .
(Advanced) How can green chemistry principles be integrated into large-scale synthesis?
Answer:
- Continuous Flow Reactors : Improve atom economy and reduce waste generation .
- Biocatalytic Cascades : Combine enzymatic oxidation and reduction steps in one pot .
- Lifecycle Analysis (LCA) : Quantify carbon footprint using SimaPro software to guide sustainable practices .
(Advanced) What are unresolved challenges in biphenyl-based drug design?
Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
